molecular formula C5H7N3O2S B3262587 5-Methylpyrimidine-2-sulfonamide CAS No. 35762-78-8

5-Methylpyrimidine-2-sulfonamide

Cat. No.: B3262587
CAS No.: 35762-78-8
M. Wt: 173.2 g/mol
InChI Key: MDJKXHOEVYBVCG-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-2-sulfonamide: is an organic compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a pyrimidine ring substituted with a methyl group at the 5-position and a sulfonamide group at the 2-position. It is recognized for its potential in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrimidine-2-sulfonamide can be achieved through several methods. One common approach involves the reaction of 5-methylpyrimidine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions typically require controlled temperatures and the use of solvents such as dimethylformamide to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity. The use of green solvents and efficient catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

5-Methylpyrimidine-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It finds applications in the production of dyes, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 5-Methylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other enzymes and receptors, depending on its specific structure and functional groups .

Comparison with Similar Compounds

    5-Methylpyrimidine: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.

    2-Sulfonamidopyrimidine: Similar structure but without the methyl group at the 5-position.

    Sulfanilamide: A well-known sulfonamide with a different aromatic ring structure.

Uniqueness: 5-Methylpyrimidine-2-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

5-methylpyrimidine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-4-2-7-5(8-3-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJKXHOEVYBVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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